

In-Depth Technical Guide: 4-(Chloromethyl)-2,6-dimethoxypyridine

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Compound of Interest

Compound Name: 4-(Chloromethyl)-2,6-dimethoxypyridine

CAS No.: 238406-37-6

Cat. No.: B3254418

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Executive Summary

4-(Chloromethyl)-2,6-dimethoxypyridine (CAS: 238406-37-6) is a specialized heterocyclic building block primarily utilized in the discovery of next-generation anti-tubercular agents. Unlike its structural isomer 2-(chloromethyl)-3,4-dimethoxypyridine (a key intermediate for Pantoprazole), this 4-substituted isomer is critical for synthesizing diarylquinoline analogues, such as TBAJ-876.

The 2,6-dimethoxypyridine moiety is strategically employed in medicinal chemistry to lower lipophilicity (cLogP) and reduce hERG channel inhibition compared to carbocyclic or simple pyridyl analogues, thereby improving the safety profile of clinical candidates.

Chemical Identity & Profile[1][2][3][4]

Property	Data
CAS Number	238406-37-6
IUPAC Name	4-(Chloromethyl)-2,6-dimethoxypyridine
Molecular Formula	C ₈ H ₁₀ ClNO ₂
Molecular Weight	187.62 g/mol
SMILES	<chem>COC1=CC(CCl)=CC(OC)=N1</chem>
InChI Key	PXJMQJSRJOGJON-UHFFFAOYSA-N
Appearance	White to off-white solid
Solubility	Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Stability	Moisture sensitive (benzylic-type chloride prone to hydrolysis)

Synthesis & Manufacturing Logic

The synthesis of **4-(chloromethyl)-2,6-dimethoxypyridine** is typically a multi-step process starting from citrazinic acid or 2,6-dichloroisonicotinic acid. The workflow prioritizes the installation of the methoxy groups before the reduction of the carboxylate to avoid over-reduction or side reactions.

Retrosynthetic Analysis

The target molecule is accessed via the chlorination of (2,6-dimethoxypyridin-4-yl)methanol (CAS: 52606-06-1). This alcohol is derived from the reduction of 2,6-dimethoxyisonicotinic acid (CAS: 6274-82-4).

Detailed Protocol

Step 1: Methoxylation

Precursor: 2,6-Dichloroisonicotinic acid Reagents: NaOMe (Sodium Methoxide), MeOH, Reflux.

Mechanism: Nucleophilic Aromatic Substitution (S_NAr). The electron-deficient pyridine ring

(activated by the carboxylic acid at C4) facilitates the displacement of both chlorides by methoxide ions. Outcome: 2,6-Dimethoxyisonicotinic acid.[1][2][3]

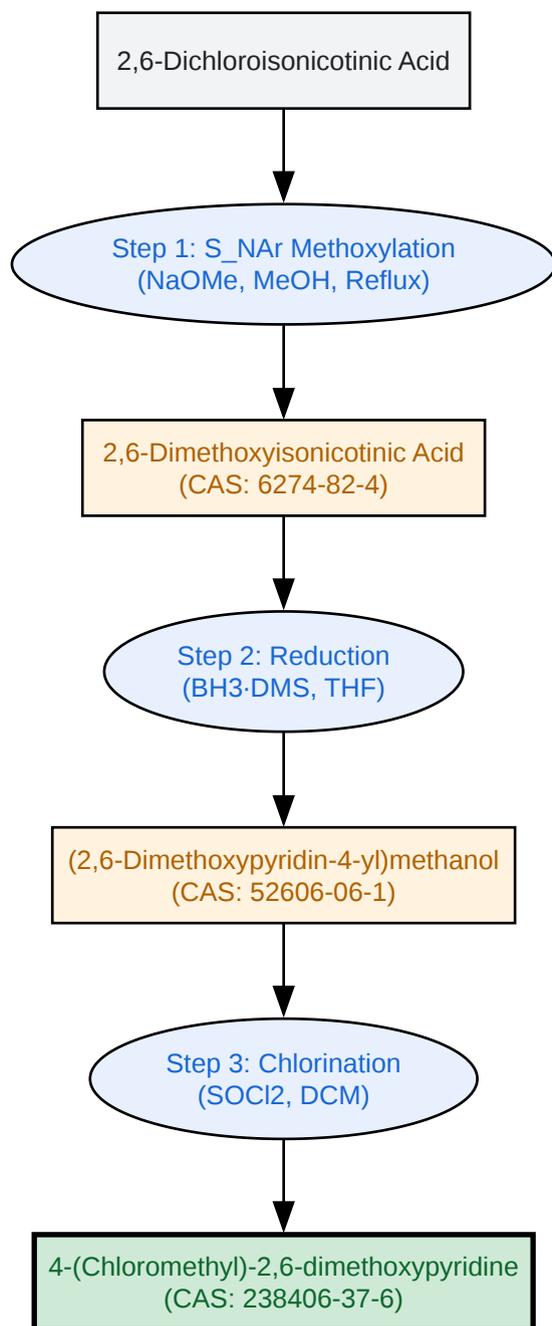
Step 2: Reduction to Alcohol

Reagents: Borane-dimethylsulfide ($\text{BH}_3 \cdot \text{DMS}$) in THF or $\text{NaBH}_4/\text{BF}_3 \cdot \text{Et}_2\text{O}$. Conditions: 0°C to Room Temperature (RT). Note: Direct reduction of the acid is preferred over esterification-reduction to minimize steps. Outcome: (2,6-Dimethoxypyridin-4-yl)methanol.[4][5][6]

Step 3: Chlorination

Reagents: Thionyl Chloride (SOCl_2) or Methanesulfonyl Chloride (MsCl) with LiCl/Collidine. Conditions: DCM, 0°C to RT. Critical Control: The product is a benzylic-like chloride and is reactive. Excess heat or aqueous workup at low pH can lead to hydrolysis back to the alcohol. Outcome: 4-(Chloromethyl)-2,6-dimethoxypyridine.[7]

Synthesis Pathway Diagram



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Caption: Step-wise chemical synthesis from the dichloro-acid precursor to the final chloromethyl building block.

Reactivity & Applications in Drug Development[3] Mechanistic Role: The "Benzylic" Electrophile

Despite being a pyridine, the C4-chloromethyl group behaves similarly to a benzyl chloride. The 2,6-dimethoxy substitution pattern makes the pyridine ring electron-rich, but the methylene carbon at position 4 remains highly electrophilic. This allows for clean SN2 reactions with amines, thiols, and carbanions.

Case Study: TBAJ-876 Synthesis

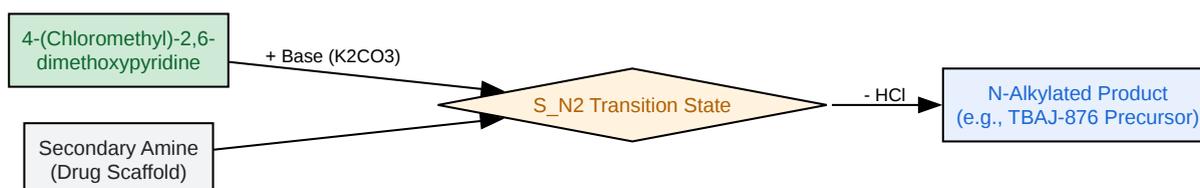
The primary high-value application of this compound is in the synthesis of TBAJ-876, a 3,5-dialkoxy pyridine analogue of Bedaquiline.[1]

- Problem with Bedaquiline: High lipophilicity (cLogP > 7) leads to tissue accumulation (phospholipidosis) and hERG blockade (QTc prolongation).
- Solution: Replacing the naphthalene or phenyl ring with a 2,6-dimethoxypyridine unit lowers cLogP and disrupts the hydrophobic pharmacophore responsible for hERG binding.

Coupling Protocol (General):

- Nucleophile: Secondary amine (e.g., a substituted quinoline amine).
- Base: K₂CO₃ or Cs₂CO₃ to scavenge HCl.
- Solvent: DMF or Acetonitrile.
- Conditions: 50–80°C.

Reactivity Diagram



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Caption: Nucleophilic substitution pathway utilized to couple the pyridine fragment to pharmaceutical scaffolds.[8]

Safety & Handling (MSDS Highlights)

This compound is an alkylating agent and must be handled with strict engineering controls.

- Hazards:
 - H314: Causes severe skin burns and eye damage (due to HCl generation upon hydrolysis).
 - H341: Suspected of causing genetic defects (alkylating agents are potential mutagens).
- Storage:
 - Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
 - Keep strictly anhydrous; moisture converts it back to the alcohol.
- Disposal:
 - Quench excess reagent with aqueous ammonia or sodium bicarbonate before disposal into halogenated organic waste.

References

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